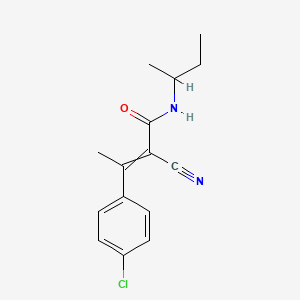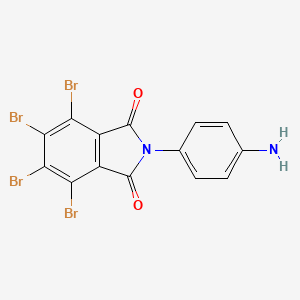
N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide is a synthetic organic compound characterized by its unique structure, which includes four cyclohexyl groups attached to a but-2-enediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide typically involves the reaction of cyclohexylamine with but-2-enedioic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar in structure but with methyl groups instead of cyclohexyl groups.
N~1~,N~1~,N~4~,N~4~-Tetrabutyltetrasulfane-1,4-diamine: Contains butyl groups and sulfur atoms, offering different reactivity and properties.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide is unique due to its bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
103675-32-7 |
|---|---|
Molekularformel |
C28H46N2O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
N,N,N',N'-tetracyclohexylbut-2-enediamide |
InChI |
InChI=1S/C28H46N2O2/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2 |
InChI-Schlüssel |
VSCNHLZHRFBWTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C=CC(=O)N(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)



![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)



![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
